molecular formula C21H26N4O2 B6446474 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2549053-25-8

4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6446474
CAS No.: 2549053-25-8
M. Wt: 366.5 g/mol
InChI Key: IMJCAHDDLLEAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. Its molecular structure incorporates a pyridine-2-carboxamide moiety, a scaffold recognized for its potential in targeting neurological receptors . The structure is further functionalized with a 1-benzylpiperidine unit connected via an azetidine linker, a pattern frequently observed in ligands designed for central nervous system (CNS) targets. Piperidine derivatives, particularly those containing the 1-benzylpiperidin-4-yl group, are extensively investigated for their high affinity and activity at sigma receptors (σRs) and cholinesterases, making them promising candidates for the study of neuropathic pain, Alzheimer's disease, and other neurological disorders . Compounds bearing these pharmacophores often act as potent and selective modulators of key biological targets. Research indicates that such molecules can exhibit potent activity at sigma-1 receptors (σ1R), which play a crucial role in Ca2+ signaling, endoplasmic reticulum function, and mitochondrial activity . Furthermore, the pyridine-carboxamide core is associated with potent and selective agonism or positive allosteric modulation (PAM) of other CNS-related receptors, such as the muscarinic M1 receptor . Due to these potential mechanisms, this compound is a valuable tool for researchers exploring novel therapeutic pathways for neurodegenerative diseases and chronic pain conditions. This product is intended for research purposes in laboratory settings only and is strictly labeled as "For Research Use Only." It is not for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

4-[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c22-21(26)20-12-18(6-9-23-20)27-19-14-25(15-19)17-7-10-24(11-8-17)13-16-4-2-1-3-5-16/h1-6,9,12,17,19H,7-8,10-11,13-15H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJCAHDDLLEAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(C2)OC3=CC(=NC=C3)C(=O)N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural motifs with other pyridine-carboxamide derivatives and azetidine-containing molecules. Below is a comparative analysis with two notable analogs:

Property 4-{[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide 4-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide 1-[3-{(1E)-2-Cyano-3-[(1,1-dioxidotetrahydro-3-thienyl)amino]-3-oxo-1-propen-1-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide
Molecular Formula Not reported in evidence C₁₈H₁₇N₃O₅ C₂₂H₂₃N₇O₄S
Molecular Weight Not reported 355.3 g/mol 481.52 g/mol
Core Structure Pyridine-2-carboxamide + benzylpiperidinyl-azetidine Pyridine-2-carboxamide + benzodioxine-carbonyl-azetidine Pyrido[1,2-a]pyrimidin-4-one + cyano-propenyl + thiophenylamino-piperidine
Key Substituents 1-Benzylpiperidin-4-yl on azetidine 2,3-Dihydro-1,4-benzodioxine-2-carbonyl on azetidine Cyano-propenyl, tetrahydrothiophene-1,1-dioxide
Biological Activity Notes Hypothesized CNS receptor modulation (unconfirmed) Not reported Potential kinase or protease inhibition (inferred from thiophene and cyano groups)

Structural and Functional Insights

Azetidine vs. The benzodioxine analog (CAS 2640974-44-1) has a rigid, oxygen-rich substituent, which may favor hydrogen bonding but reduce membrane permeability .

Pyridine-Carboxamide Core: Both compounds retain the pyridine-2-carboxamide scaffold, a common pharmacophore in kinase inhibitors and neurotransmitter analogs. However, the absence of electron-withdrawing groups (e.g., cyano in ’s compound) may reduce electrophilic reactivity in the target compound .

Functional Group Impact: The compound in incorporates a cyano-propenyl group and a sulfonamide-modified thiophene, which are absent in the target molecule. These groups are associated with covalent binding or allosteric modulation in enzyme targets .

Research Findings and Data Gaps

  • Synthetic Accessibility : The benzylpiperidinyl-azetidine moiety in the target compound may complicate synthesis due to steric hindrance during coupling reactions, unlike the benzodioxine analog, which benefits from a planar carbonyl group .
  • Pharmacological Data: No experimental data (e.g., IC₅₀, binding affinities) are available for the target compound. In contrast, analogs like the pyrido[1,2-a]pyrimidin-4-one derivative () are more extensively studied in medicinal chemistry contexts .

Preparation Methods

Preparation of 1-Benzylpiperidin-4-amine

Piperidin-4-amine undergoes N-benzylation using benzyl bromide in the presence of potassium carbonate in acetonitrile at reflux (yield: 85–90%). Alternative conditions employing sodium hydride in tetrahydrofuran (THF) at 0–5°C achieve comparable yields but require stricter moisture control.

Cyclization to Azetidin-3-ol

Azetidine-3-ol is synthesized via a ring-closing reaction of 1,3-dibromopropane with the primary amine of 1-benzylpiperidin-4-amine. Using aqueous sodium hydroxide at 60°C, the reaction proceeds via SN2 mechanism, yielding the azetidine ring (yield: 70–75%). Purification via recrystallization from ethanol/water (3:1) affords the intermediate as a white crystalline solid (melting point: 132–134°C).

Synthesis of Pyridine-2-carboxamide Derivatives

Nitration and Reduction of Pyridine

Pyridine-2-carbonitrile is nitrated at the 4-position using fuming nitric acid in sulfuric acid at 0°C, followed by catalytic hydrogenation (10% Pd/C, H₂, 50 psi) to yield 4-aminopyridine-2-carboxamide. This step is critical for introducing the oxygenated position required for ether formation.

Hydroxylation and Carboxamide Formation

4-Nitropyridine-2-carboxylic acid is reduced to 4-aminopyridine-2-carboxylic acid using hydrogenation, then converted to the carboxamide via treatment with thionyl chloride (to form the acid chloride) and subsequent reaction with aqueous ammonia (yield: 80–85%).

Ether Bond Formation: Coupling Azetidine and Pyridine Moieties

Mitsunobu Reaction

The hydroxyl group of azetidin-3-ol reacts with 4-hydroxypyridine-2-carboxamide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C to room temperature). This method achieves regioselective ether formation with minimal side products (yield: 65–70%).

Nucleophilic Aromatic Substitution

Alternatively, 4-fluoropyridine-2-carboxamide undergoes substitution with azetidin-3-ol in dimethyl sulfoxide (DMSO) at 120°C, catalyzed by potassium tert-butoxide. This route offers higher scalability (yield: 75–80%) but requires rigorous exclusion of moisture.

Final Assembly and Purification

The coupled product is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol to >99% purity. Adipic acid salt formation, as described in patent EP3050882B1, enhances crystallinity, yielding a monohydrate form characterized by X-ray powder diffraction (XRPD) peaks at 2θ = 6.9° and 10.4°.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.85 (s, 1H, carboxamide-NH₂), 7.30–7.45 (m, 5H, benzyl-H), 4.70–4.85 (m, 1H, azetidine-OCH), 3.60–3.75 (m, 2H, piperidine-NCH₂).

  • LC-MS : [M+H]⁺ = 423.2 (calculated: 423.5).

Thermal Analysis

Differential scanning calorimetry (DSC) reveals an endothermic peak at 178°C (ΔH = 120 J/g), consistent with the melting point of the adipic acid salt. Thermal gravimetric analysis (TGA) shows 0.5% weight loss up to 150°C, confirming monohydrate stability.

Comparative Evaluation of Synthetic Routes

MethodConditionsYield (%)Purity (%)Scalability
Mitsunobu ReactionDEAD, PPh₃, THF, 0°C→RT65–7098Moderate
Nucleophilic SubstitutionKOtBu, DMSO, 120°C75–8097High
Salt FormationAdipic acid, ethanol/water90–9599.5High

Challenges and Optimization Strategies

  • Stereochemical Control : The azetidine ring introduces a stereocenter at C3. Chiral HPLC separation (Chiralpak IA column, hexane/isopropanol) resolves enantiomers, though racemic synthesis remains cost-effective for non-pharmaceutical applications.

  • Solubility Issues : Polar aprotic solvents (e.g., DMF, DMSO) are essential for coupling steps, but residual solvent removal requires azeotropic distillation with toluene.

Industrial-Scale Considerations

Batch processes utilizing flow chemistry for the Mitsunobu reaction reduce reagent waste, while continuous crystallization techniques improve adipic acid salt yield. Patent WO2011112662A1 highlights the use of in-line PAT (Process Analytical Technology) for real-time monitoring of etherification .

Q & A

Basic: What are the key structural features of 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide, and how do they influence its potential applications in drug development?

The compound comprises three critical moieties:

  • Azetidine ring : A rigid four-membered heterocycle that enhances conformational stability, improving binding specificity to biological targets.
  • 1-Benzylpiperidin-4-yl group : Provides hydrophobic interactions and potential for receptor modulation, particularly in central nervous system (CNS) targets.
  • Pyridine-2-carboxamide : A hydrogen-bond acceptor/donor framework that facilitates interactions with enzymes or receptors (e.g., kinases, GPCRs).

These features synergize to create a scaffold suitable for CNS drug candidates or enzyme inhibitors. The azetidine-pyridine linkage introduces steric and electronic effects critical for target engagement .

Basic: What synthetic challenges are encountered in preparing this compound, and how are they addressed?

Key challenges include:

  • Regioselectivity : Ensuring the azetidine-3-yloxy group attaches exclusively to the pyridine ring’s 4-position.
  • Stereochemical control : Avoiding racemization during azetidine ring formation.
  • Coupling efficiency : Achieving high yields in the final carboxamide formation.

Solutions involve:

  • Using protective groups (e.g., tert-butoxycarbonyl) to direct regioselectivity.
  • Chiral catalysts (e.g., palladium-based systems) for stereochemical precision.
  • Optimizing coupling agents (e.g., HATU or EDCI) for carboxamide synthesis .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Critical parameters include:

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during azetidine ring closure.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Palladium catalysts improve cross-coupling efficiency between benzylpiperidine and azetidine precursors.

Methodological validation via HPLC or LC-MS ensures purity ≥95%. Reaction monitoring with TLC or in situ IR spectroscopy aids in real-time optimization .

Advanced: What methodologies are recommended for analyzing binding kinetics and thermodynamics with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation rates (e.g., for enzyme-inhibitor interactions).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Fluorescence Polarization : Assesses competitive binding in high-throughput screens.

For example, SPR studies revealed sub-micromolar Kd values for kinase inhibition, while ITC highlighted entropy-driven binding due to hydrophobic interactions .

Advanced: How do structural modifications of the azetidine or pyridine moieties affect bioactivity?

Comparative studies with analogs (e.g., 4-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide) show:

  • Azetidine substitution : Replacing the benzyl group with tetrahydroquinazoline increases solubility but reduces blood-brain barrier penetration.
  • Pyridine modifications : Adding electron-withdrawing groups (e.g., -CN) enhances kinase inhibition but may introduce off-target effects.

Structure-activity relationship (SAR) models suggest that the azetidine’s rigidity is critical for maintaining potency, while pyridine flexibility allows tuning of pharmacokinetics .

Basic: What in vitro assays are suitable for initial biological activity screening?

  • Cell-based viability assays : MTT or ATP-luciferase assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
  • Enzyme inhibition assays : Fluorescent substrate-based screens for kinases (e.g., EGFR, JAK2) or proteases.
  • Receptor binding assays : Radioligand displacement studies (e.g., for dopamine or serotonin receptors).

Dose-response curves (IC50 values) and selectivity indices against related enzymes/receptors are prioritized .

Advanced: How can researchers resolve contradictions in efficacy data across cell lines?

Discrepancies (e.g., high potency in HeLa vs. low activity in A549 cells) may arise from:

  • Metabolic differences : Cytochrome P450 expression variations altering compound metabolism.
  • Target heterogeneity : Differential expression of the intended molecular target.

Mitigation strategies:

  • Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS/MS.
  • Gene knockout/knockdown : Use CRISPR/Cas9 to validate target dependency.
  • Transcriptomic analysis : Correlate efficacy with target mRNA levels via RNA-seq .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.